molecular formula C11H14N2O B8320455 (3-Furo[2,3-b]pyridin-5-yl-propyl)methyl-amine

(3-Furo[2,3-b]pyridin-5-yl-propyl)methyl-amine

Cat. No. B8320455
M. Wt: 190.24 g/mol
InChI Key: XCOCBSHTJPSTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202885B2

Procedure details

Prepared from 2-methoxymethyl-furo[2,3-b]pyridine-5-carboxylic acid ethyl ester in analogy to the methods described for (3-furo[2,3-b]pyridin-5-yl-propyl)methyl-amine.

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[CH:7]=[C:8]2[CH:14]=[C:13]([CH2:15]OC)[O:12][C:9]2=[N:10][CH:11]=1)=O)C.O1[C:22]2=[N:23][CH:24]=C(CCCNC)C=[C:21]2C=C1>>[CH3:24][NH:23][CH2:22][CH2:21][CH2:4][C:6]1[CH:7]=[C:8]2[CH:14]=[C:13]([CH3:15])[O:12][C:9]2=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=C2C(=NC1)OC(=C2)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=2C1=NC=C(C2)CCCNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CNCCCC=1C=C2C(=NC1)OC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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